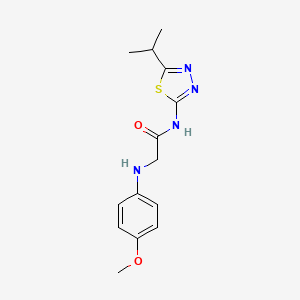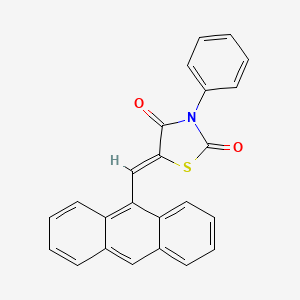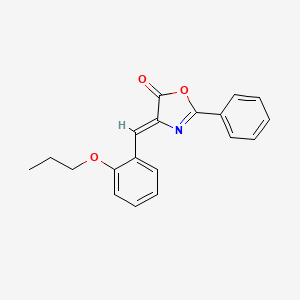
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, also known as ITD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide exerts its effects by inhibiting the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide prevents the phosphorylation and degradation of β-catenin, which leads to the activation of the Wnt/β-catenin signaling pathway. This, in turn, regulates the expression of genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In cancer research, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In neurobiology, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to regulate axon guidance and neuronal migration, as well as promote synaptic plasticity. In cardiovascular research, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to protect against myocardial ischemia-reperfusion injury, reduce infarct size, and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide in lab experiments include its high purity, specificity, and potency. N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide is that it is relatively new and its long-term effects are not yet fully understood. Additionally, the mechanism of action of N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide is complex and involves multiple signaling pathways, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapy agents. Another direction is to explore its effects on other signaling pathways, such as the PI3K/Akt pathway. Additionally, future research could focus on the development of more potent and specific GSK-3β inhibitors based on the structure of N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide. Finally, more studies are needed to fully understand the long-term effects of N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide on cellular and organismal physiology.
Synthesemethoden
The synthesis of N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide involves the reaction between 5-isopropyl-1,3,4-thiadiazol-2-amine and 4-methoxyphenylglycinyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide in high purity.
Wissenschaftliche Forschungsanwendungen
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been used in various fields of scientific research, including cancer research, neurobiology, and cardiovascular research. In cancer research, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In neurobiology, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been used to study the mechanism of axon guidance and neuronal migration. In cardiovascular research, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to protect against myocardial ischemia-reperfusion injury by inhibiting the expression of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(4-methoxyanilino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9(2)13-17-18-14(21-13)16-12(19)8-15-10-4-6-11(20-3)7-5-10/h4-7,9,15H,8H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDJJZJPGRQPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)


![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)

![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)

![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)
